N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a 1,3-dioxo-isoindole core linked to a 2,5-dioxopyrrolidine moiety via an acetamide bridge. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and materials science applications. Key characteristics include:
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-10(6-17-11(19)3-4-12(17)20)15-7-1-2-8-9(5-7)14(22)16-13(8)21/h1-2,5H,3-4,6H2,(H,15,18)(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFKNWPBNHMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410946 | |
| Record name | F1105-0228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-27-7 | |
| Record name | F1105-0228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isoindole core with a dioxo group and a pyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 256.22 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole | IC(50): 200–500 nM against heparanase |
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of isoindole derivatives. The compound may exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. For example, derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of isoindole derivatives demonstrated that the compound exhibited potent antimicrobial properties against clinical isolates of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was comparable to standard antibiotics such as ampicillin .
Study 2: Anti-Cancer Activity
In vitro studies showed that this compound induced apoptosis in breast cancer cell lines (MCF7). Flow cytometry analysis revealed significant increases in the sub-G1 phase population indicative of apoptotic cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
